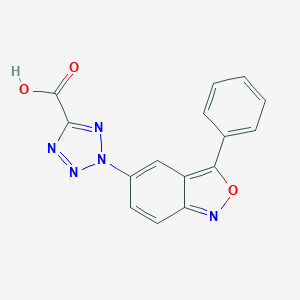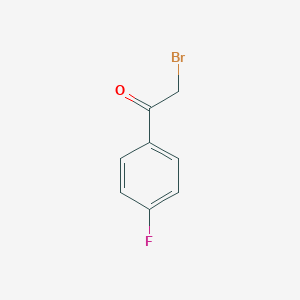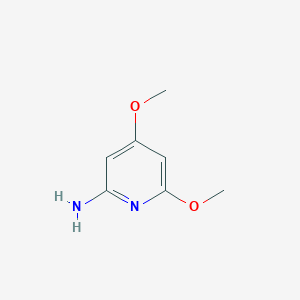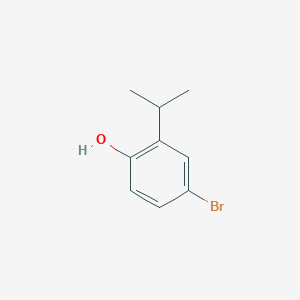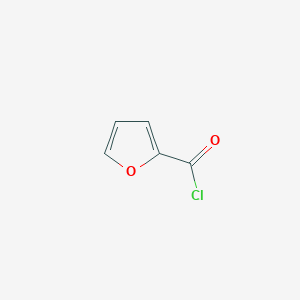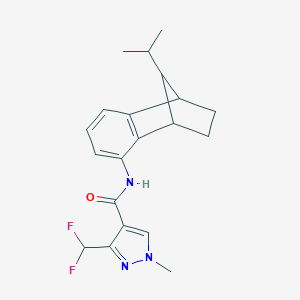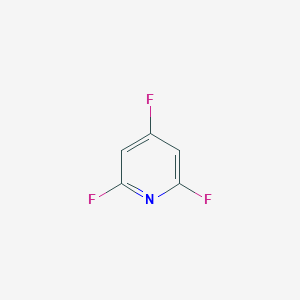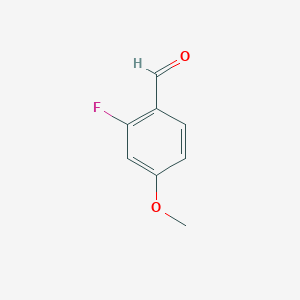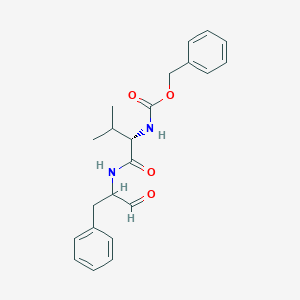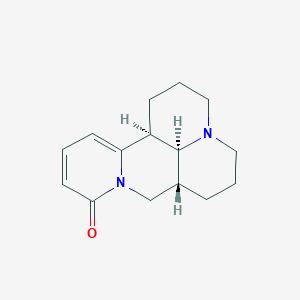
Neosophoramine
Overview
Description
Synthesis Analysis
The synthesis of neosophoramine involves isolating it from the epigeal part of Sophora alopecuroides . Monakhova et al. (1974) reported the isolation process alongside other alkaloids such as sophoridine and sophocarpine, proposing the structure of neosophoramine as an isomer of sophoramine with a distinct A/B and B/C-cis, A/C-trans isomerism (Monakhova et al., 1974).
Molecular Structure Analysis
The molecular structure of neosophoramine has been studied through various spectrometric techniques. Kushmuredov et al. (1979) utilized mass spectrometry to compare the molecular ions of sophoramine, isosophoramine, and neosophoramine, highlighting distinct three-dimensional structural features unique to neosophoramine (Kushmuredov et al., 1979).
Chemical Reactions and Properties
Neosophoramine's reactivity and chemical properties stem from its complex molecular structure. While detailed reactions specific to neosophoramine are not extensively documented, its structural similarity to other alkaloids suggests a potential for diverse chemical behaviors, especially in synthetic applications.
Physical Properties Analysis
The physical properties of neosophoramine, such as solubility, melting point, and crystal structure, are crucial for understanding its applications. The crystal structure of tetrahydroneosophoramine, for instance, reveals a chair conformation for rings A, B, and C, with ring D adopting a half-chair conformation, indicating structural strains similar to those found in matrine (Ibragimov et al., 1981).
Scientific Research Applications
Fragmentation of Matrine-Type Alkaloids : Neosophoramine is used in the study of fragmentation of matrine-type alkaloids, particularly through electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS/MS) (Wu et al., 2013).
Neurological Studies : It plays a role in understanding neural mechanisms related to deficits and recovery after dopamine lesions, potentially offering insights into Parkinson's disease (Schwarting & Huston, 1997).
Cardiovascular Research : Neosophoramine has been used in evaluating clinical outcomes of novel self-expanding transcatheter heart valves (Pellegrini et al., 2019).
Addiction and Stress Management : It may be utilized in genetically guided therapy to reduce stress, craving, and relapse in individuals with reward deficiency syndrome (Blum et al., 2018).
Drug Discovery : Neosophoramine is acknowledged as a potential tool in drug research (Drews, 2000).
Neurotoxicity Studies : It's implicated in the exploration of neurotoxic meso-striatal dopamine lesions (Schwarting & Huston, 1997).
Behavioral Studies : Studies have observed anxiolytic-like and antinociceptive effects in mice, suggesting the involvement of the GABAergic system (Cassani et al., 2013).
Infectious Disease Treatment : Its effectiveness in treating serious staphylococcal infections and subacute bacterial endocarditis has been noted (Osgood, 1942).
Safety And Hazards
properties
IUPAC Name |
(1S,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCQRJPAMIHLQX-JMSVASOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 21769980 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



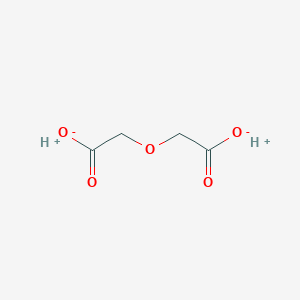
![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)

![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)
![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)
